molecular formula C14H12BrNO B11187938 (2-Amino-5-bromophenyl)(P-tolyl)methanone CAS No. 5621-60-3

(2-Amino-5-bromophenyl)(P-tolyl)methanone

Cat. No.: B11187938
CAS No.: 5621-60-3
M. Wt: 290.15 g/mol
InChI Key: OCHXQKDWNREAJT-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(P-tolyl)methanone is an organic compound with the molecular formula C14H12BrNO It is a member of the aryl ketone family, characterized by the presence of a bromine atom and an amino group on the phenyl ring, along with a tolyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(P-tolyl)methanone typically involves the reaction of 2-amino-5-bromobenzoyl chloride with p-toluidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(P-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(P-tolyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(P-tolyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-bromophenyl)(P-tolyl)methanone is unique due to the presence of both a bromine atom and a tolyl group, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

5621-60-3

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H12BrNO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,16H2,1H3

InChI Key

OCHXQKDWNREAJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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